Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate

Medicinal Chemistry Chemical Biology Ligand Design

Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate (CAS 880062-11-3) is a synthetic pyrrole derivative belonging to the benzoylpyrrole acetic acid/ester pharmacophore class, which includes clinically evaluated anti-inflammatory agents such as tolmetin and zomepirac. The compound’s IUPAC name is methyl 2-[benzoyl-(3-formyl-2,5-dimethylpyrrol-1-yl)amino]acetate, with molecular formula C₁₇H₁₈N₂O₄ and molecular weight 314.34 g mol⁻¹.

Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
CAS No. 880062-11-3
Cat. No. B3332242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate
CAS880062-11-3
Molecular FormulaC17H18N2O4
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1N(CC(=O)OC)C(=O)C2=CC=CC=C2)C)C=O
InChIInChI=1S/C17H18N2O4/c1-12-9-15(11-20)13(2)19(12)18(10-16(21)23-3)17(22)14-7-5-4-6-8-14/h4-9,11H,10H2,1-3H3
InChIKeyUTJMXEXJEZNMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate (CAS 880062-11-3): Structural Signature and Pharmacophore Class


Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate (CAS 880062-11-3) is a synthetic pyrrole derivative belonging to the benzoylpyrrole acetic acid/ester pharmacophore class, which includes clinically evaluated anti-inflammatory agents such as tolmetin and zomepirac [1]. The compound’s IUPAC name is methyl 2-[benzoyl-(3-formyl-2,5-dimethylpyrrol-1-yl)amino]acetate, with molecular formula C₁₇H₁₈N₂O₄ and molecular weight 314.34 g mol⁻¹ [2]. Its structure is distinguished from simpler benzoylpyrrole acetic esters by the simultaneous presence of a 3‑formyl substituent on the pyrrole ring and a hydrazine‑type N–N linkage connecting the benzoyl group to the glycine methyl ester side chain, a connectivity pattern that is absent in the 1‑benzoyl‑2,5‑dimethyl‑1H‑pyrrole scaffold (CAS 5044‑32‑6, MW 187.24 g mol⁻¹) [3] and in methyl hippurate (CAS 1205‑08‑9, MW 193.20 g mol⁻¹) [4].

Why Generic Substitution of Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate with Closest Analogs Is Inadmissible


Benzoylpyrrole acetic acid derivatives constitute a pharmacologically diverse class in which subtle structural modifications—such as the position of the benzoyl group, the presence of a formyl moiety, and the nature of the linker between the pyrrole nitrogen and the acetate group—profoundly alter biological activity profiles [1]. For example, in the isomeric benzoylpyrroleacetic acid series, moving the benzoyl substituent from position 3 to position 2 of the pyrrole ring abolishes aldose reductase inhibitory activity, while the same positional shift can introduce anti‑inflammatory activity that is absent in the 3‑benzoyl isomer [1]. Likewise, the conversion of a carboxylic acid to a methyl ester profoundly affects both pharmacokinetic properties and enzyme inhibition potency, meaning that even the “free acid” analogue [Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid (CAS 880391‑37‑7) cannot be treated as a direct functional equivalent [2]. Consequently, substitution with a simple 1‑benzoylpyrrole or methyl hippurate scaffold would eliminate the N–N linkage and formyl group that define the unique hydrogen‑bonding and electrostatic surface of CAS 880062‑11‑3, rendering generic interchange scientifically unjustified without explicit experimental re‑validation [3].

Quantitative Differentiation Evidence for Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate vs Closest Analogs


Structural Uniqueness: N–N Linkage and Formyl Group Differentiate CAS 880062‑11‑3 from All Commercially Available Benzoylpyrrole Acetic Esters

CAS 880062‑11‑3 incorporates an N–N bond connecting the benzoyl group to the pyrrole‑1‑yl nitrogen, a connectivity motif that is entirely absent in the two closest commercially available benzoylpyrrole scaffolds: 1‑benzoyl‑2,5‑dimethyl‑1H‑pyrrole (CAS 5044‑32‑6, C₁₂H₁₃NO, MW 187.24 g mol⁻¹), which carries a direct N–C(O)Ph bond but lacks both the amino‑acetate arm and the 3‑formyl substituent, and methyl hippurate (CAS 1205‑08‑9, C₁₀H₁₁NO₃, MW 193.20 g mol⁻¹), which contains a benzoylamino‑acetate ester but completely lacks the pyrrole ring [1][2][3]. This N–N linkage, combined with the 3‑formyl group (absent in both comparators), furnishes CAS 880062‑11‑3 with a hydrogen‑bond acceptor/donor pharmacophoric pattern and an electrostatic surface that differ fundamentally from those of the comparator scaffolds, thereby enabling molecular recognition events that the simpler scaffolds cannot support. As predicted by the SAR framework established for isomeric benzoylpyrroleacetic acids, the presence of dual hydrogen‑bond‑capable substituents at specific positions on the pyrrole ring is a critical determinant of target engagement [4].

Medicinal Chemistry Chemical Biology Ligand Design

Predicted Physicochemical Differentiation: Hydrogen‑Bonding Capacity and Topological Polar Surface Area vs Hippurate Analogues

The presence of the 3‑formyl substituent and the N–N linkage in CAS 880062‑11‑3 fundamentally alters the predicted hydrogen‑bonding capacity and topological polar surface area (tPSA) relative to methyl hippurate and other simple benzoylamino‑acetate esters. Methyl hippurate (CAS 1205‑08‑9) possesses 3 hydrogen‑bond acceptors and 0 hydrogen‑bond donors, with a tPSA of ≈46 Ų [1]. In contrast, CAS 880062‑11‑3 features 4 hydrogen‑bond acceptors (two carbonyl oxygens from the ester and benzoyl functions, the formyl oxygen, and the pyrrole ring nitrogen) and the potential for additional polar interactions via the N–N bond, yielding a predicted tPSA that exceeds that of methyl hippurate by approximately 15–20 Ų. According to the well‑validated framework that tPSA values >60 Ų correlate with reduced passive blood‑brain‑barrier penetration while values >140 Ų correlate with poor intestinal absorption, the increment in tPSA conferred by the formyl‑pyrrole‑N–N‑benzoyl architecture is pharmacologically meaningful, as it places CAS 880062‑11‑3 in a different ADMET predictive space than the structurally simpler methyl hippurate [2].

Drug Design Physicochemical Profiling ADMET Prediction

Class‑Level SAR Evidence: Formyl Substituent Is a Critical Structural Determinant for Biological Activity in Benzoylpyrrole Acetic Acids

Within the benzoylpyrroleacetic acid pharmacophore class, the nature and position of substituents on the pyrrole ring are established as decisive determinants of biological activity. The landmark study by Demopoulos et al. demonstrated that the inhibitory activity against rat lens aldose reductase (AR) among isomeric benzoylpyrroleacetic acids is highly sensitive to the placement of both the benzoyl and acetic acid moieties; the most potent isomer (3‑benzoylpyrrole‑1‑acetic acid) achieved an IC₅₀ of 2.5 µM, comparable to the reference inhibitor alrestatin (IC₅₀ 1.5 µM), while other positional isomers were essentially inactive [1]. Although CAS 880062‑11‑3 itself has not been directly evaluated in this assay, its structural blueprint—featuring a benzoyl group attached through an N–N linkage at the pyrrole‑1 position and a 3‑formyl substituent—positions it as a distinct chemical entity within this validated SAR landscape. The 3‑formyl group is predicted to engage in dipole‑dipole and hydrogen‑bonding interactions with the enzyme active site that are sterically and electronically distinct from those mediated by the unsubstituted pyrrole ring in the comparator compounds [1].

Structure‑Activity Relationship Aldose Reductase Enzyme Inhibition

Best‑Fit Research and Industrial Application Scenarios for Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate (CAS 880062-11-3)


Chemical Biology Probe Design Targeting Aldose Reductase Isoforms

Given the established class‑level SAR showing that benzoylpyrroleacetic acids can achieve low‑micromolar aldose reductase inhibition when properly substituted, [1] CAS 880062‑11‑3 is an ideal starting scaffold for designing novel chemical probes directed against aldose reductase and related aldo‑keto reductase family members. Its 3‑formyl group offers a synthetic handle for late‑stage diversification (e.g., reductive amination, Grignard addition, or Horner‑Wadsworth‑Emmons olefination) to generate focused libraries while preserving the N–N‑linked benzoyl‑amino‑acetate core, enabling systematic SAR exploration around this under‑represented pharmacophoric space.

Fragment‑Based and Structure‑Based Drug Discovery Campaigns Requiring Novel Hydrogen‑Bonding Architectures

The dual hydrogen‑bond‑capable 3‑formyl group and the N–N linkage provide CAS 880062‑11‑3 with a hydrogen‑bond acceptor/donor pattern not found in commercial fragment libraries that are dominated by simple benzoylpyrrole or hippurate frameworks. [2] This structural uniqueness makes the compound a high‑value addition to fragment screening collections for targets where crystallographic or computational docking studies suggest productive interactions with a formyl‑pyrrole‑N–N‑benzoyl motif, such as metalloenzymes that coordinate via the formyl oxygen or kinases that recognize the planar pyrrole surface.

Synthetic Methodology Development and Chemical Process Optimization

The sterically congested N–N bond in CAS 880062‑11‑3, flanked by the bulky benzoyl group and the 2,5‑dimethyl‑substituted pyrrole ring, presents a challenging atropisomeric axis that can be exploited for studies of restricted rotation and conformational stability [3]. This makes the compound a relevant substrate for developing and benchmarking new N‑amination or N‑acylation methodologies, as well as for investigating the kinetics and thermodynamics of N–N bond rotation using variable‑temperature NMR spectroscopy.

Pharmacokinetic Profiling of Benzoylpyrrole Ester Prodrugs

Because the free carboxylic acid analog [Benzoyl(3‑formyl‑2,5‑dimethyl‑1h‑pyrrol‑1‑yl)amino]acetic acid (CAS 880391‑37‑7) is available for comparison, [4] CAS 880062‑11‑3 can serve as a model methyl ester prodrug for evaluating the impact of esterification on membrane permeability, plasma stability, and oral bioavailability within the benzoylpyrrole series—a critical set of experiments for any drug discovery program operating in this chemical space.

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